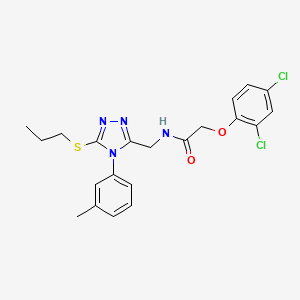
2-(2,4-dichlorophenoxy)-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a triazole ring and dichlorophenoxy group, suggests potential biological and chemical activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Propylthio Group: The propylthio group is introduced via nucleophilic substitution reactions.
Coupling with Dichlorophenoxy Acetamide: The final step involves coupling the triazole derivative with 2,4-dichlorophenoxy acetamide under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the propylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or the dichlorophenoxy group, potentially leading to the formation of less complex derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives or dechlorinated phenoxy compounds.
Substitution: Halogenated or azido derivatives.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Potential use in the development of novel polymers or as a building block for advanced materials.
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound could be explored for similar applications.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes, particularly those involved in fungal or bacterial metabolism.
Medicine
Pharmaceuticals: The compound may be investigated for its potential as a drug candidate, particularly in the treatment of infections or as an anti-inflammatory agent.
Industry
Agriculture: Possible use as a herbicide or fungicide, given the presence of the dichlorophenoxy group, which is common in many agrochemicals.
作用机制
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide would depend on its specific application. For instance:
Antimicrobial Activity: The compound may inhibit key enzymes in microbial metabolism, leading to cell death.
Herbicidal Activity: It could interfere with plant hormone pathways, disrupting growth and development.
相似化合物的比较
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid (2,4-D): A well-known herbicide with a similar dichlorophenoxy group.
Triazole Fungicides: Compounds like tebuconazole and propiconazole, which share the triazole ring structure.
Uniqueness
The unique combination of the dichlorophenoxy group and the triazole ring in 2-(2,4-dichlorophenoxy)-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[4-(3-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4O2S/c1-3-9-30-21-26-25-19(27(21)16-6-4-5-14(2)10-16)12-24-20(28)13-29-18-8-7-15(22)11-17(18)23/h4-8,10-11H,3,9,12-13H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSLOLNIICTQRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
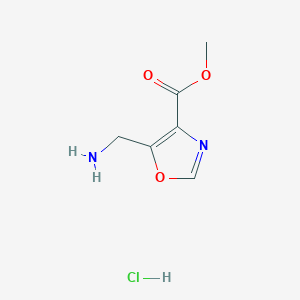
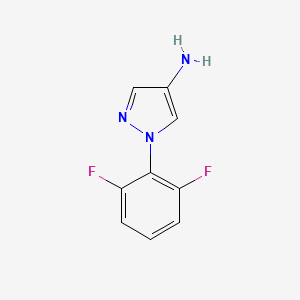
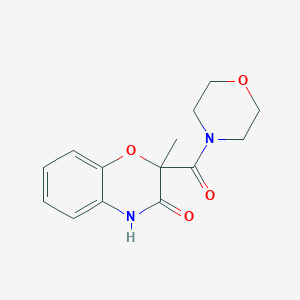
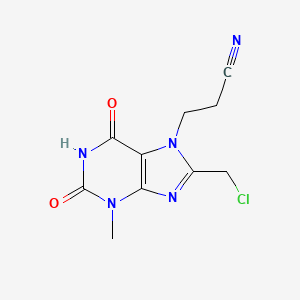
![3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2675120.png)
![Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2675122.png)
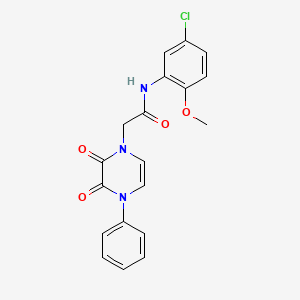
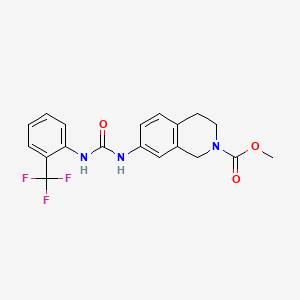

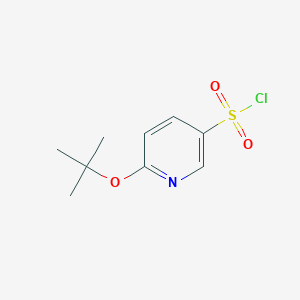
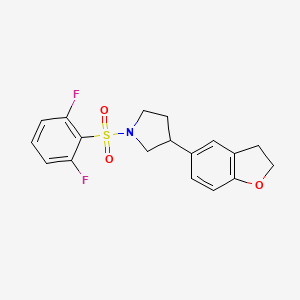
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2675128.png)
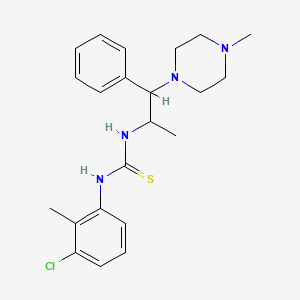
![1-(tert-butyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2675136.png)
